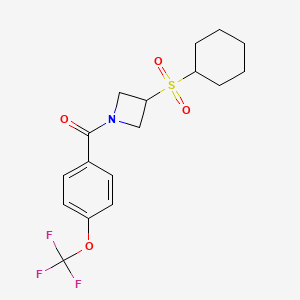![molecular formula C17H17N5O2 B2557909 1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine CAS No. 489465-44-3](/img/structure/B2557909.png)
1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine is a pyrimidine derivative that incorporates a naphthalene moiety. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The naphthalene group is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is of interest due to its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various reactions involving compounds with activated double bonds or halides. For instance, the reaction of hydrazinecarbothioamide with hydrazonoyl halides can yield new thiazole derivatives, while reaction with ethoxymethylene-malononitrile and benzylidenemalononitrile produces respective pyrimidine derivatives . Although the specific synthesis of this compound is not detailed in the provided papers, these methods suggest possible pathways for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further substituted with various functional groups. In the case of the compound , the pyrimidine ring is substituted with a methoxymethyl group and linked to a naphthalene ring through a guanidine group. The structure of such compounds is typically confirmed using spectral data and elemental analysis .
Chemical Reactions Analysis
Pyrimidine and its derivatives can undergo a variety of chemical reactions. For example, 1-methylperimidine reacts with alkali metals or their naphthalenides to produce anion radicals or dianions, which can be further converted into different perimidines . These reactions demonstrate the reactivity of pyrimidine derivatives and their potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For instance, the presence of a naphthalene moiety can affect the compound's solubility, melting point, and stability. The antimicrobial activity of such compounds, as well as their potential coordination with metal ions to form complexes, is also of interest. Metal complexes of pyrimidine derivatives have been characterized by spectroscopic techniques and show varying degrees of antimicrobial activity . The thermal stability of these compounds can be assessed using thermogravimetry-differential scanning calorimetry (TG-DSC) .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Voskienė et al. (2011) details the synthesis of mono- and disubstituted naphthalene diones with antimicrobial activity against various pathogens. This research highlights the chemical reactivity and potential biomedical applications of naphthalene derivatives in addressing microbial infections (Voskienė et al., 2011).
Synthesis of Pyrimidine Derivatives
Gomha and Badrey (2013) reported on the synthesis of new thiazole and pyrimidine derivatives incorporating a naphthalene moiety, which could be relevant for the structural analogs of the compound . These derivatives could have implications in various fields, including medicinal chemistry and material science (Gomha & Badrey, 2013).
Anti-Asthmatic Agent Synthesis
Sugahara et al. (2000) described an efficient synthesis route for an anti-asthmatic agent, showcasing the pharmaceutical application of complex naphthalene derivatives. This underscores the potential of such compounds in drug development and therapeutic interventions (Sugahara et al., 2000).
Weak Interactions in Barbituric Acid Derivatives
Research by Khrustalev et al. (2008) explored the weak interactions in barbituric acid derivatives, presenting insights into the structural dynamics and interaction mechanisms of organic compounds with potential applications in the design of molecular recognition systems and new materials (Khrustalev et al., 2008).
Synthesis and Characterization of Thiazolo[3,2-a]pyrimidine Derivatives
Nagarajaiah and Begum (2015) synthesized and characterized thiazolo[3,2-a]pyrimidine derivatives, contributing to the knowledge on the synthesis, structural elucidation, and potential applications of pyrimidine-based compounds in chemical and pharmaceutical research (Nagarajaiah & Begum, 2015).
Propriétés
IUPAC Name |
2-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]-1-naphthalen-1-ylguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-10-12-9-15(23)21-17(19-12)22-16(18)20-14-8-4-6-11-5-2-3-7-13(11)14/h2-9H,10H2,1H3,(H4,18,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVIJPJIGQFGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

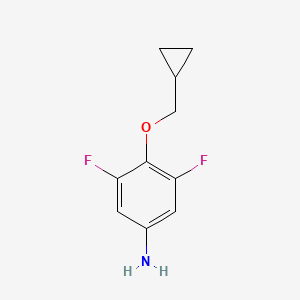
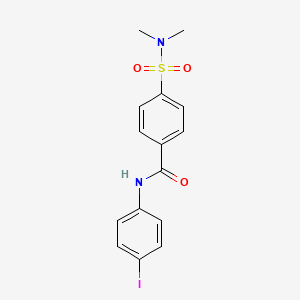
![5-Methyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2557828.png)
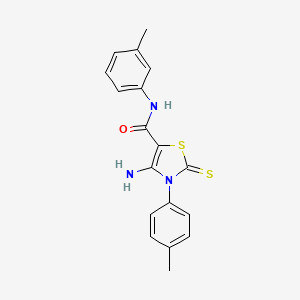
![1-(4-bromophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2557833.png)
![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2557836.png)
![2-[[1-(2-Naphthalen-1-yloxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2557837.png)
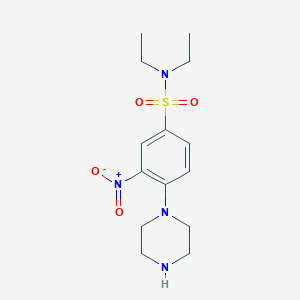


![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)pyridine-3-sulfonamide](/img/structure/B2557843.png)
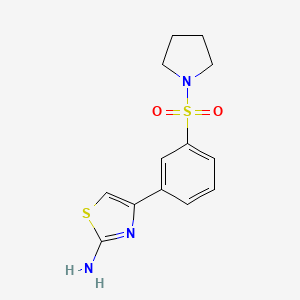
![17-(4-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B2557846.png)
